1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine
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Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C10H14BrNO3S2 and its molecular weight is 340.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiomerically Pure α- and β-Amino Acid Derivatives
Optically active sulfinylaziridines, which share structural motifs with "1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine," have been synthesized for creating enantiomerically pure amino acid derivatives, highlighting the compound's potential in stereocontrolled synthesis and the development of pharmaceuticals (Satoh & Fukuda, 2003).
Antiviral Activity of Sulfonamide Derivatives
Sulfonamide derivatives, similar in function to the sulfonamide group in "this compound," have been synthesized and shown to possess antiviral activities against tobacco mosaic virus, demonstrating the potential of such compounds in developing antiviral agents (Chen et al., 2010).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The sulfonyl group in the compound could potentially act as an electron-withdrawing group, influencing the compound’s interaction with its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile .
Result of Action
The molecular and cellular effects of “1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine” are currently unknown. Understanding these effects requires further experimental studies .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S2/c1-15-8-4-6-12(7-5-8)17(13,14)10-3-2-9(11)16-10/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHCFCJRCVKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.